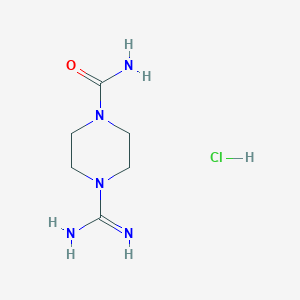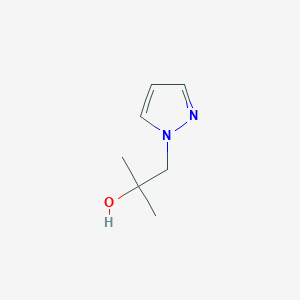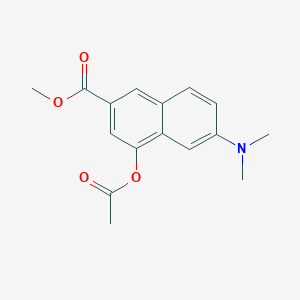
(R)-3-(tert-Butoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-t-Butoxypyrrolidine is a chiral pyrrolidine derivative with a tert-butoxy group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-t-Butoxypyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a tert-butylating agent. One common method is the alkylation of ®-pyrrolidine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of ®-3-t-Butoxypyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-3-t-Butoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-3-t-Butoxypyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ®-3-t-Butoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-t-Butoxypyrrolidine: The enantiomer of ®-3-t-Butoxypyrrolidine, with similar chemical properties but different biological activities due to its opposite chirality.
3-t-Butoxypyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
N-tert-Butylpyrrolidine: A related compound with a tert-butyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness
®-3-t-Butoxypyrrolidine is unique due to its specific chiral configuration and the presence of the tert-butoxy group at the third carbon atom. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |
Clave InChI |
KUXRXZFYHVZKAN-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)O[C@@H]1CCNC1 |
SMILES canónico |
CC(C)(C)OC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)


![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)

![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)

![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)






